An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic Acid
Introduction
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid. Its structural motifs, including a halogenated and cyanated phenyl ring, a carboxylic acid group, and a gem-dimethyl substitution, suggest its potential as a scaffold in medicinal chemistry and materials science. The gem-dimethyl group can enhance metabolic stability, while the chloro and cyano moieties can modulate electronic properties and binding interactions, making this compound a person of interest for drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid. As this compound is not extensively documented in publicly available literature, this guide integrates data from structurally similar molecules to establish a predictive baseline. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data.
Molecular and Predicted Physicochemical Profile
A foundational understanding of a molecule begins with its basic chemical identifiers and a projection of its physical behavior. The properties outlined below are estimated based on the analysis of structural analogs and established chemical principles.
| Identifier | Value | Source/Method |
| IUPAC Name | 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Elemental Composition |
| Molecular Weight | 223.66 g/mol | Calculated |
| CAS Number | Not readily available |
Predicted Physicochemical Properties
The following table summarizes the predicted properties for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, derived from data on structural analogs such as 2-(3-chlorophenyl)-2-methylpropanoic acid and 2-(4-cyanophenyl)-2-methylpropanoic acid.[1][2]
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Melting Point (°C) | 130 - 160 °C | Solid at room temperature.[2] The presence of both chloro and cyano groups on the aromatic ring is expected to increase the melting point compared to simpler analogs due to stronger intermolecular interactions. |
| Boiling Point (°C) | > 350 °C (with decomposition) | High boiling point is expected due to the carboxylic acid group and aromatic ring. Carboxylic acids often decompose at their boiling point. |
| Water Solubility | Low | The hydrophobic phenyl ring and chloro substituent will likely dominate, leading to poor solubility in water. The carboxylic acid and cyano groups may provide some slight solubility. |
| pKa | 3.5 - 4.5 | The carboxylic acid proton is the primary acidic site. The electron-withdrawing effects of the chloro and cyano groups are expected to lower the pKa (increase acidity) compared to unsubstituted 2-phenyl-2-methylpropanoic acid. |
| LogP (Octanol/Water) | 2.5 - 3.5 | The molecule possesses significant hydrophobic character from the substituted phenyl ring. This is a crucial parameter for predicting membrane permeability in drug development.[3] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold standard for determining the melting point (Tm) and purity of a crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a highly accurate and reproducible thermogram.[4] A sharp melting peak is indicative of a pure compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, powdered compound into a standard aluminum DSC pan.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min). A controlled heating rate is crucial for accurate determination.[5]
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Causality Behind Choices:
-
Nitrogen Purge: Prevents oxidative degradation of the sample at elevated temperatures.
-
10 °C/min Ramp Rate: A standard rate that provides a good balance between resolution and experimental time.
-
Onset Temperature: Represents the temperature at which melting begins and is a more reliable measure than the peak temperature.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Assessment
Expertise & Experience: Determining solubility in various solvents is critical for applications ranging from reaction chemistry to formulation development. A systematic approach using solvents of varying polarity and pH provides a comprehensive solubility profile.[6][7][8]
Experimental Protocol (Flask Method):
-
Solvent Selection: Prepare a panel of solvents including water, 0.1 M HCl, 0.1 M NaOH, ethanol, and acetone.
-
Sample Addition: To 3 mL of each solvent in a separate vial, add approximately 0.1 g of the compound. This corresponds to a concentration of about 33 mg/mL.[8]
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Observation & Filtration: Visually inspect for undissolved solid. If present, filter the suspension through a 0.45 µm syringe filter.
-
Quantification (if necessary): For quantitative analysis, the concentration of the dissolved compound in the filtrate can be determined using a validated HPLC-UV method.
Causality Behind Choices:
-
0.1 M HCl and 0.1 M NaOH: These are used to assess the solubility of the ionized forms of the molecule. As a carboxylic acid, the compound is expected to be more soluble in the basic solution due to the formation of the carboxylate salt.[6]
-
24-hour Equilibration: Ensures that the solution has reached its saturation point, providing a true measure of solubility.
-
Filtration: Removes any undissolved particles that could interfere with subsequent quantification.
Caption: Workflow for Solubility Determination.
pKa Determination by Potentiometric Titration
Expertise & Experience: The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for its determination.[9][10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mM solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) if solubility in pure water is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode to monitor the pH. Purge the solution with nitrogen to remove dissolved CO₂.[10]
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be precisely determined from the first or second derivative of the titration curve.[11][12]
Causality Behind Choices:
-
Co-solvent System: Necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration.
-
Background Electrolyte: Maintains a constant ionic strength, which is important as the pKa value can be influenced by the ionic environment.
-
Nitrogen Purge: Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the target compound.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14][15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[16][17]
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the respective nuclei in the molecule.
Predicted Spectral Features:
-
¹H NMR:
-
Aromatic protons (3H) in the 7.5-8.0 ppm region, showing complex splitting patterns due to their positions on the substituted ring.
-
A singlet for the two methyl groups (6H) around 1.6 ppm.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon around 175-185 ppm.
-
Aromatic carbon signals between 110-150 ppm.
-
A signal for the nitrile carbon (C≡N) around 115-120 ppm.
-
Signals for the quaternary carbon and the two equivalent methyl carbons in the aliphatic region.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the solid with dry KBr and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands for the functional groups.
Predicted Absorption Bands:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.[18][19]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-MS system. Acquire spectra in both positive and negative ion modes.
-
Spectral Interpretation:
-
Negative Ion Mode: Expect to see a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 222.6.
-
Positive Ion Mode: A less intense peak for the protonated molecule [M+H]⁺ at m/z 224.6 might be observed.
-
The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster, providing a clear signature for the presence of chlorine.[20]
-
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
While direct experimental data for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is sparse, a robust physicochemical profile can be reliably predicted through the analysis of its structural analogs. This guide provides the necessary framework and detailed experimental protocols for researchers to validate these predictions and generate high-quality, reproducible data. The methodologies outlined herein represent standard, validated approaches in the fields of analytical chemistry and drug development, ensuring that the generated data will be of high scientific integrity.
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